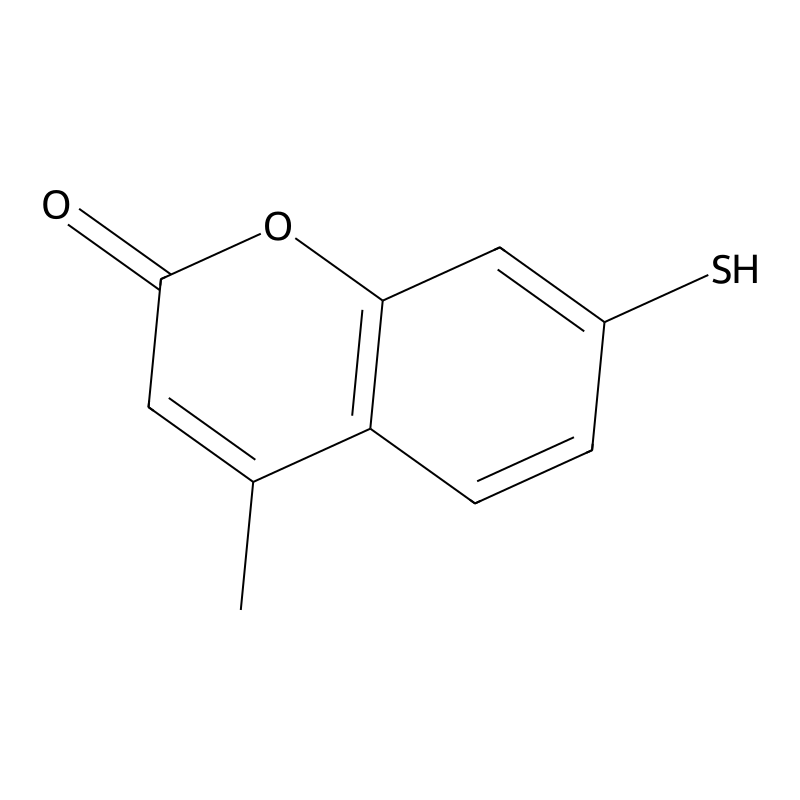

7-Mercapto-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Properties and Synthesis

7-Mercapto-4-methylcoumarin (7-MMC), also known as 4-methyl-7-thioumbelliferone, is a fluorescent molecule with several research applications. It exists as a solid at room temperature and exhibits fluorescence, with an excitation wavelength (λex) of 358 nm and an emission wavelength (λem) of 385 nm in methylene chloride [].

The synthesis of 7-MMC has been reported in various scientific publications, but a common method involves the reaction of 4-hydroxy-3-methylbenzoic acid with thionyl chloride followed by treatment with sodium sulfide [].

Applications in Enzyme Activity Assays

One of the primary applications of 7-MMC lies in its use as a precursor for fluorogenic substrates employed in enzyme activity assays. These assays rely on the ability of specific enzymes to cleave a specific peptide bond within the substrate molecule. The cleavage event releases 7-amino-4-methylcoumarin (AMC), a fluorescent moiety, which can then be easily detected using a fluorescence plate reader []. This method offers several advantages over traditional enzyme assays, including increased sensitivity, higher throughput, and reduced background noise [].

Other Research Applications

Beyond its role in enzyme activity assays, 7-MMC has also been explored in other research areas:

- Chemical sensors: The unique photophysical properties of 7-MMC and its derivatives have been investigated for their potential use in developing chemical sensors for various analytes, including heavy metals and explosives [].

- Bioconjugation: 7-MMC can be attached to biomolecules like antibodies or peptides to create fluorescently labeled probes for studying various biological processes, such as cell imaging and protein-protein interactions [].

- Drug discovery: The ability of 7-MMC to interact with specific enzymes has led to its exploration as a potential tool for drug discovery, particularly in identifying inhibitors for these enzymes [].

7-Mercapto-4-methylcoumarin is a derivative of coumarin characterized by the presence of a thiol (-SH) group at the 7-position and a methyl group at the 4-position of the coumarin ring. Its molecular formula is C10H8O2S, and it possesses unique properties that make it useful in both synthetic and analytical chemistry .

MMC itself doesn't have a well-defined mechanism of action. However, its derivatives, particularly 7-amino-4-methylcoumarin (AMC), play a crucial role in enzyme activity assays. AMC gets conjugated to a peptide substrate. When a specific enzyme cleaves the peptide bond, it releases the fluorescent AMC moiety, allowing for the detection and quantification of enzyme activity [].

The reactivity of 7-mercapto-4-methylcoumarin is notable for its ability to participate in various chemical transformations. For instance:

- Formation of Thioethers: It can react with alkyl halides to form thioether derivatives.

- Michael Addition: The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds to yield more complex structures .

- Rearrangement Reactions: Under certain conditions, it can participate in rearrangement reactions leading to new mercapto-coumarin derivatives .

7-Mercapto-4-methylcoumarin exhibits several biological activities:

- Antioxidant Properties: The thiol group contributes to its antioxidant capabilities, which can protect cells from oxidative stress.

- Antimicrobial Activity: Studies have indicated that compounds based on this structure may possess antimicrobial properties .

- Fluorescent Properties: It serves as a fluorophore probe due to its ability to emit fluorescence upon interaction with certain metal ions or thiols, making it useful in biochemical assays .

The synthesis of 7-mercapto-4-methylcoumarin typically involves the following steps:

- Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

- Reaction with Dimethylthiocarbamoyl Chloride: This reaction leads to the formation of thioester intermediates.

- Thermal Rearrangement: A Newman–Kwart-type rearrangement occurs, which rearranges the thioester into the desired mercapto-coumarin structure .

- Hydrolysis: The final step involves hydrolysis under acidic conditions to yield pure 7-mercapto-4-methylcoumarin.

7-Mercapto-4-methylcoumarin has various applications across different fields:

- Fluorescent Probes: Utilized in biochemistry for detecting thiols and other reactive species.

- Synthesis of Bioactive Compounds: It serves as a precursor for synthesizing pharmaceuticals and agrochemicals with potential therapeutic effects .

- Corrosion Inhibition: Recent studies have explored its effectiveness as a corrosion inhibitor for metals in acidic environments .

Research has demonstrated that 7-mercapto-4-methylcoumarin can interact with various substrates:

- Binding Studies: It has been used as a reporter for studying thiol binding interactions on surfaces such as quantum dots, providing insights into surface chemistry and reactivity .

- Metal Ion Complexation: The compound's thiol group allows it to form complexes with metal ions, which can be exploited in sensing applications.

Several compounds share structural similarities with 7-mercapto-4-methylcoumarin. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Mercapto-coumarin | Thiol group at position 3 | Less studied for biological activity compared to 7-position variants. |

| 6-Mercapto-coumarin | Thiol group at position 6 | Exhibits different reactivity patterns due to position change. |

| Coumarin | Lacks thiol group | Serves primarily as a fluorescent dye without the biological activity associated with thiols. |

The distinct positioning of the thiol group in 7-mercapto-4-methylcoumarin contributes significantly to its reactivity and biological properties compared to other mercapto-coumarins.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant